Tetramethyl N,N,O-Trimethyl Alendronate is a synthetic compound that belongs to the class of bisphosphonates, which are primarily used in the treatment of bone-related disorders, particularly osteoporosis. This compound is characterized by its unique structural features, including multiple methyl groups attached to the nitrogen and oxygen atoms, which enhance its biological activity and pharmacokinetic properties. The synthesis and functionalization of this compound have garnered interest due to its potential applications in both therapeutic and research settings.
Tetramethyl N,N,O-Trimethyl Alendronate is derived from alendronic acid, a well-known bisphosphonate. Bisphosphonates are classified based on their chemical structure and the presence of nitrogen-containing groups. This specific compound is categorized as an aminobisphosphonate, which indicates the presence of amino groups that contribute to its biological activity. The classification is crucial for understanding its mechanism of action and potential therapeutic applications.
The synthesis of Tetramethyl N,N,O-Trimethyl Alendronate typically involves several steps that may include:
The synthesis may utilize various reagents such as phosphorus trichloride or thionyl chloride to generate reactive intermediates. Microwave-assisted synthesis has also been explored to enhance yields and reduce reaction times . The characterization of synthesized compounds typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm structure and purity .
Tetramethyl N,N,O-Trimethyl Alendronate features a complex molecular structure characterized by:
The molecular formula for Tetramethyl N,N,O-Trimethyl Alendronate can be represented as . The molecular weight is approximately 338.23 g/mol.
Tetramethyl N,N,O-Trimethyl Alendronate can undergo various chemical reactions typical of bisphosphonates:
The degradation pathways and reactivity are often studied using spectroscopic methods, providing insights into stability and potential side reactions that could occur during storage or application .
Tetramethyl N,N,O-Trimethyl Alendronate primarily acts by inhibiting osteoclast-mediated bone resorption. The mechanism involves:
Studies have shown that aminobisphosphonates like Tetramethyl N,N,O-Trimethyl Alendronate significantly reduce markers of bone turnover in clinical settings, demonstrating their efficacy in treating osteoporosis .
Relevant data from studies indicate that modifications in the chemical structure can significantly affect solubility and bioavailability .
Tetramethyl N,N,O-Trimethyl Alendronate has several applications in scientific research and medicine:
Tetramethyl N,N,O-trimethyl alendronate represents a structurally modified derivative of alendronic acid, featuring targeted methylation that fundamentally alters its physicochemical behavior. The molecular formula is C₁₁H₂₇NO₇P₂ (molecular weight: 347.282 g/mol), with the following key structural features [4] [8]:
Table 1: Functional Group Transformations from Alendronic Acid to Tetramethyl N,N,O-Trimethyl Alendronate
Functional Group | Alendronic Acid | Tetramethyl N,N,O-TM Alendronate | Chemical Consequence |
---|---|---|---|
Phosphonate | –P(O)(OH)₂ (×2) | –P(O)(OCH₃)₂ (×2) | Enhanced lipophilicity, reduced mineral affinity |
R² substituent | –NH₂ | –N(CH₃)₂ | Increased basicity, eliminated zwitterion formation |
C1 substituent | –OH | –OCH₃ | Elimination of hydrogen-bonding donor |
The SMILES notation (COC(CCCN(C)C)(P(=O)(OC)OC)P(=O)(OC)OC) and IUPAC name (4,4-bis(dimethoxyphosphoryl)-4-methoxy-N,N-dimethylbutan-1-amine) precisely define this architecture [4]. X-ray crystallographic data, while unavailable for this specific derivative, can be extrapolated from bisphosphonate literature indicating that such modifications disrupt the hydrogen-bonding networks typical of unmodified bisphosphonates, thereby affecting crystal packing and solubility [10].
The deuterated analogue Tetramethyl N,N,O-Trimethyl Alendronate-d₆ incorporates six deuterium atoms at the dimethylamino group, yielding the molecular formula C₁₁D₆H₂₁NO₇P₂ (molecular weight: 353.319 g/mol) [1]. Key characteristics include:
Table 2: Isotopic Derivatives of Tetramethyl N,N,O-Trimethyl Alendronate
Parameter | Tetramethyl N,N,O-TM Alendronate | Tetramethyl N,N,O-TM Alendronate-d₆ | Significance |
---|---|---|---|
Molecular formula | C₁₁H₂₇NO₇P₂ | C₁₁D₆H₂₁NO₇P₂ | Mass differentiation |
Molecular weight | 347.282 g/mol | 353.319 g/mol | MS detection shift |
CAS Number | Not specified in sources | Not publicly listed | Tracking and identification |
Primary application | Reference standard | Mass spectrometry internal standard | Quantitative accuracy |
Notably, alendronate-d₆ sodium hydrate (C₄H₁₂D₆NNaO₁₀P₂, MW: 331.16 g/mol) serves as the biologically relevant deuterated form in metabolic studies, though it lacks the methyl modifications of the tetramethyl derivative [2] [9].
Solubility Profile: The compound exhibits enhanced organic solubility compared to alendronic acid due to methyl group masking of polar functionalities. While quantitative aqueous solubility data is unavailable in the sourced literature, its structural analog alendronate sodium hydrate shows water solubility >30 mg/mL [6]. Esterification likely shifts solubility toward organic solvents (e.g., methanol, acetonitrile), making it suitable for chromatographic applications [4] [8].
Stability Considerations:
Hygroscopicity: No direct data is available, but the absence of ionizable protons and hydrophilic groups suggests low moisture affinity. Supplier handling instructions ("store in a well-closed container, away from moisture") support this [8].
Tetramethyl N,N,O-trimethyl alendronate fundamentally diverges from alendronic acid in pharmacological behavior and physicochemical properties due to targeted functional group modifications:
Table 3: Comparative Analysis of Tetramethyl N,N,O-Trimethyl Alendronate vs. Alendronic Acid
Property | Alendronic Acid | Tetramethyl N,N,O-Trimethyl Alendronate | Biological Consequence |
---|---|---|---|
Molecular weight | 249.10 g/mol | 347.282 g/mol | Altered pharmacokinetics |
Ionization state | Tetra-anionic (pH 7.4) | Mono-cationic (protonated tertiary amine) | Reversed membrane permeability |
Bone mineral affinity | High (via P–O–Ca²⁺ interactions) | Severely reduced (esterified phosphonates) | Loss of skeletal targeting |
Enzyme inhibition | Potent FDPS inhibitor (IC₅₀: 460 nM) | Likely inactive (ester hydrolysis required) | Loss of antiresorptive activity |
Log P (estimated) | –3.0 to –1.5 (highly hydrophilic) | ~0.5 to 1.5 (moderate lipophilicity) | Enhanced cellular uptake |
Mechanistic Implications:
Chemical Equilibria Shift: The pKa profile undergoes radical changes:
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: